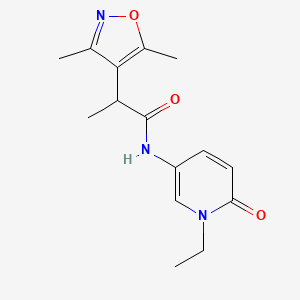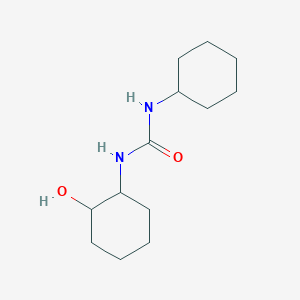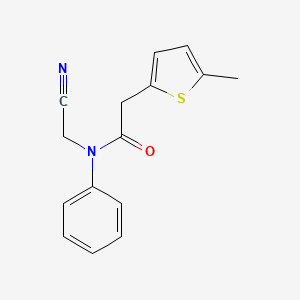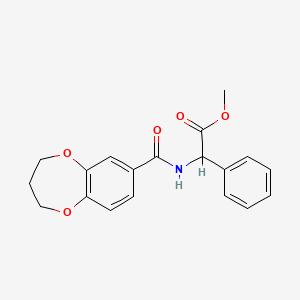![molecular formula C16H19N5O B7572458 N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, also known as QX-314, is a quaternary ammonium compound that has been used in scientific research for its unique properties as a sodium channel blocker. QX-314 is a highly hydrophilic molecule that is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels, preventing action potentials from firing.
Mecanismo De Acción
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine works by blocking sodium channels in neurons, preventing the influx of sodium ions that is necessary for the generation of action potentials. This compound is unable to cross the cell membrane on its own, but when paired with a positively charged carrier molecule, it can enter the cell and block sodium channels from the inside. This mechanism of action makes this compound a highly selective sodium channel blocker, as it only affects channels that are in an open or active state.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, primarily related to its ability to block sodium channels. By preventing action potentials from firing, this compound can disrupt a wide range of physiological processes, including muscle contraction, nerve signaling, and hormone secretion. This compound has also been shown to have anti-inflammatory effects, possibly due to its ability to block sodium channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has a number of advantages for use in lab experiments, including its high selectivity for sodium channels and its ability to block channels from the inside. However, there are also some limitations to its use, including the need for a carrier molecule to facilitate entry into cells and the potential for off-target effects on other ion channels.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine, including the development of new carrier molecules to improve its delivery into cells, the study of its effects on different types of sodium channels, and the investigation of its potential therapeutic applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on sodium channels and other physiological processes.
Métodos De Síntesis
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine can be synthesized through a multi-step process involving the reaction of quinoxaline with various reagents to form the desired product. One common method involves the reaction of 2-bromoquinoxaline with 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine in the presence of a palladium catalyst and a base. The resulting product is then treated with trimethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine has been used extensively in scientific research as a tool for studying sodium channels in neurons. By blocking sodium channels, this compound can prevent action potentials from firing, allowing researchers to study the effects of sodium channel activity on various physiological processes. This compound has also been used in studies of pain sensation, as blocking sodium channels in sensory neurons can prevent the transmission of pain signals.
Propiedades
IUPAC Name |
N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11(2)16-20-15(22-21-16)8-5-9-17-14-10-18-12-6-3-4-7-13(12)19-14/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGXCNEFJLEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCCNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)



![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)